3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde

Description

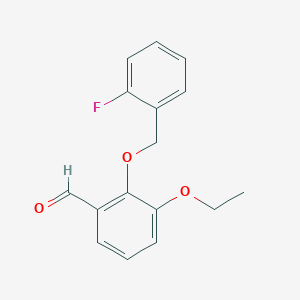

3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde (CAS: 1099690-84-2) is a substituted benzaldehyde derivative featuring an ethoxy group at the 3-position and a 2-fluorobenzyloxy group at the 2-position of the benzaldehyde core. Its molecular formula is C₁₆H₁₅FO₃, with a molecular weight of 274.29 g/mol. The ethoxy and fluorinated benzyloxy substituents influence its electronic and steric properties, affecting reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C16H15FO3 |

|---|---|

Molecular Weight |

274.29 g/mol |

IUPAC Name |

3-ethoxy-2-[(2-fluorophenyl)methoxy]benzaldehyde |

InChI |

InChI=1S/C16H15FO3/c1-2-19-15-9-5-7-12(10-18)16(15)20-11-13-6-3-4-8-14(13)17/h3-10H,2,11H2,1H3 |

InChI Key |

WFWWTYWNMMHMDZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction scheme can be summarized as follows:

- Dissolve 3-ethoxybenzaldehyde in DMF.

- Add potassium carbonate to the solution.

- Introduce 2-fluorobenzyl bromide to the reaction mixture.

- Heat the mixture to around 80-100°C and stir for several hours.

- After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate.

- The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzoic acid.

Reduction: 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy and fluorobenzyl groups can interact with biological targets, influencing the compound’s reactivity and binding affinity . The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzyl Group

| Compound | Substituent Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| 3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde | 2-Fluorobenzyl | Moderate EWG* | High |

| 3-Ethoxy-2-((4-fluorobenzyl)oxy)benzaldehyde | 4-Fluorobenzyl | Strong EWG | Low |

| 3-Ethoxy-2-((2-methylbenzyl)oxy)benzaldehyde | 2-Methylbenzyl | EDG** | Very High |

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Ethoxy vs. Other Alkoxy Groups

The ethoxy group distinguishes the target compound from analogues with methoxy or benzyloxy substituents:

- This compound achieved an 82% yield in synthesis, suggesting efficient alkylation under similar conditions .

- 3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0): The benzyloxy group introduces greater hydrophobicity and steric bulk compared to ethoxy, which may hinder diffusion through biological membranes. Its molecular weight (230.24 g/mol) is lower than the target compound due to the absence of the ethoxy group .

Positional Isomerism and Electronic Effects

The position of substituents on the benzaldehyde ring critically influences reactivity:

- 4-((2-Fluorobenzyl)oxy)benzaldehyde (CAS: 70627-20-2): The para-positioned benzyloxy group creates a linear electronic effect, enhancing conjugation with the aldehyde group. This increases electrophilicity at the aldehyde carbon compared to the target compound's ortho-substituted analogue, which experiences steric and electronic modulation from adjacent substituents .

- 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (): A hydroxyl group at the 2-position introduces hydrogen-bonding capability, improving solubility in polar solvents but reducing stability under oxidative conditions. Its yield (48.8%) is lower than typical ethoxy-substituted derivatives, likely due to competing side reactions during hydroxyl protection .

Functional Group Additions and Modifications

- 3-Ethoxy-2,4-difluorobenzaldehyde (CAS: 1017779-87-1): The addition of a 4-fluoro substituent increases electronegativity, making the aldehyde more reactive toward nucleophiles like hydrazines or amines. This compound’s molecular weight (202.16 g/mol) is lower than the target compound, reflecting fewer substituents .

Biological Activity

3-Ethoxy-2-((2-fluorobenzyl)oxy)benzaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, providing insights into its mechanisms, efficacy, and potential applications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . The presence of an ethoxy group and a fluorobenzyl ether linkage contributes to its chemical properties and biological interactions.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. The fluorobenzyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The aldehyde functional group can participate in nucleophilic addition reactions, potentially leading to modifications of biomolecules such as proteins and nucleic acids.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals can be attributed to the electron-rich aromatic system present in the compound.

Enzyme Inhibition

Tyrosinase Inhibition : Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors are sought for cosmetic and therapeutic applications. Studies have shown that analogs of benzaldehyde derivatives can inhibit tyrosinase activity effectively. For instance, one study reported that a related compound exhibited an IC50 value of 1.12 µM, significantly stronger than kojic acid, a known inhibitor .

Cholinesterase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. Inhibitors of BChE are relevant for treating Alzheimer's disease and other cognitive disorders .

Case Study 1: Tyrosinase Inhibition

A series of analogs were tested for their tyrosinase inhibitory activity using mushroom tyrosinase as a model. The results indicated that modifications in the structure significantly affected the inhibitory potency. For example, the removal of specific substituents led to a marked decrease in activity, demonstrating the importance of structural integrity for efficacy .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving B16F10 murine melanoma cells, several analogs were evaluated for their effects on cell viability. Notably, certain compounds did not exhibit cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethoxy group, fluorobenzyl ether | Potential tyrosinase inhibitor |

| Methyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate | Iodine substituent | Anticancer properties suggested |

| 3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde | Bromine atom | Diverse synthetic applications |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.